molecular formula C6H8O2 B12930408 2-Oxabicyclo[4.1.0]heptan-5-one

2-Oxabicyclo[4.1.0]heptan-5-one

Cat. No.: B12930408
M. Wt: 112.13 g/mol
InChI Key: OARNZKFDDFCJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[4.1.0]heptan-5-one, also known as 7-Oxabicyclo[4.1.0]heptan-2-one, is a bicyclic compound with the molecular formula C6H8O2. It is a product formed during the oxidation of cyclohexene by dendritic complexes

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxabicyclo[4.1.0]heptan-5-one can be synthesized through several methods. One common approach involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions typically include the use of oxidizing agents and specific catalysts to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxygenated derivatives, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Oxabicyclo[4.1.0]heptan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxabicyclo[4.1.0]heptan-5-one exerts its effects involves its interaction with specific molecular targets. For example, it can act as a substrate for NADPH-dependent reductases, leading to the reduction of the compound . The pathways involved in these reactions are typically enzyme-mediated and depend on the specific enzymes present.

Comparison with Similar Compounds

2-Oxabicyclo[4.1.0]heptan-5-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-oxabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C6H8O2/c7-5-1-2-8-6-3-4(5)6/h4,6H,1-3H2

InChI Key

OARNZKFDDFCJMW-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.